

# Application Note: Quantification of Levomefolic Acid in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Levomefolic acid-13C,d3

Cat. No.: B10823167

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## Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levomefolic acid (L-5-methyltetrahydrofolate) in human plasma. The protocol utilizes a stable isotope-labeled internal standard, **Levomefolic acid-13C,d3**, to ensure high accuracy and precision. The described methodology, including a streamlined sample preparation procedure, offers the necessary performance for clinical research and drug development applications. This document provides comprehensive experimental protocols, method validation data, and a visual workflow to facilitate implementation in a laboratory setting.

## Introduction

Levomefolic acid is the biologically active form of folate, a crucial B vitamin involved in numerous metabolic processes, including nucleotide synthesis and the remethylation of homocysteine.[1] Accurate quantification of Levomefolic acid in plasma is essential for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies of folate supplementation. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to differentiate between various folate forms.[1][2] This protocol provides a detailed procedure for the reliable quantification of Levomefolic acid in human plasma using a stable isotope dilution assay.

## Experimental Protocols

## Materials and Reagents

- Levomefolic acid calcium salt (Reference Standard)
- **Levomefolic acid-13C,d3** (Internal Standard)[3]
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Formic acid (LC-MS grade)
- Ammonium acetate
- L-Ascorbic acid
- Human plasma (K2EDTA)
- Ultrapure water

## Sample Preparation

Given the susceptibility of folates to degradation, all sample preparation steps should be performed under dim light and at reduced temperatures where possible. The use of antioxidants is critical.

- Preparation of Working Solutions:
  - Prepare stock solutions of Levomefolic acid and **Levomefolic acid-13C,d3** in an aqueous solution containing 1 g/L L-Ascorbic acid.
  - Prepare serial dilutions of the Levomefolic acid stock solution to create calibration standards.
  - Prepare a working solution of the internal standard (**Levomefolic acid-13C,d3**).
- Protein Precipitation:

- To 100  $\mu$ L of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20  $\mu$ L of the internal standard working solution.
- Add 300  $\mu$ L of ice-cold methanol containing 1% L-Ascorbic acid to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase A.

## LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Condition
HPLC System	UHPLC/HPLC system capable of binary gradient elution
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Column Temperature	30°C
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol
Flow Rate	0.35 mL/min
Injection Volume	10 µL
Gradient Program	
Time (min)	%B
0.0	10
1.0	10
4.0	50
4.1	95
4.5	95
4.6	10
6.0	10

Mass Spectrometry:

Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4.0 kV
Gas Temperature	350°C
Gas Flow	12 L/min
Nebulizer Pressure	40 psig

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Levomefolic acid	460.2	313.3	20
Levomefolic acid- 13C,d3 (IS)	464.2	317.3	20

## Data Presentation

### Method Validation Summary

The following tables summarize the typical performance characteristics of this method based on published data for similar assays.

Table 1: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	R <sup>2</sup>	LLOQ (ng/mL)
Levomefolic acid	0.25 - 50.5	>0.99	0.25

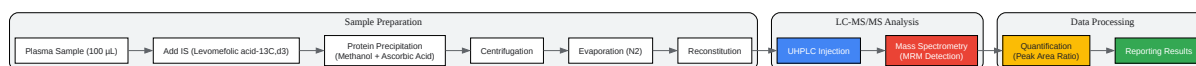
Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Accuracy (%)	Intra-day Precision (%CV)	Inter-day Precision (%CV)
Low	0.6	95 - 105	< 10	< 10
Medium	21.2	92 - 108	< 8	< 9
High	42.4	94 - 106	< 7	< 8

Table 3: Recovery

Analyte	Recovery (%)
Levomefolic acid	85 - 110

## Experimental Workflow



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Caption: LC-MS/MS workflow for Levomefolic acid quantification.

## Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of Levomefolic acid in human plasma. The use of a stable isotope-labeled internal standard and appropriate sample handling ensures accurate and reproducible results, making this protocol highly suitable for clinical research and drug development applications where precise measurement of this key folate is required.

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